ethyl (2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
The compound ethyl (2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a bi-heterocyclic derivative featuring a thiazole ring fused with a tetrahydropyran moiety. Its synthesis typically begins with ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1), which undergoes hydrazinolysis in methanol with hydrazine hydrate to form 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide (2) . Subsequent reactions with electrophiles or carbonyl-containing intermediates introduce diverse substituents, such as the 4-phenyltetrahydro-2H-pyran-4-yl group, to the thiazole core .
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-phenyloxane-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H22N2O4S/c1-2-25-16(22)12-15-13-26-18(20-15)21-17(23)19(8-10-24-11-9-19)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,20,21,23) |
InChI Key |
WEAVZOIDDRNCTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable precursor, such as 4-hydroxybutanal, under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with α-haloketone under basic conditions.
Coupling of the Tetrahydropyran and Thiazole Rings: The tetrahydropyran and thiazole rings can be coupled through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various esters, amides
Hydrolysis: Carboxylic acids, alcohols
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties:
Ethyl (2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate exhibits promising antimicrobial activity. The thiazole moiety is often associated with various antimicrobial effects, making this compound a candidate for further evaluation against bacterial and fungal strains.
2. Anti-inflammatory Effects:
The compound may also possess anti-inflammatory properties, which are critical in treating conditions characterized by inflammation. Research into related thiazole compounds has shown potential in modulating inflammatory pathways.
3. Anticancer Potential:
Studies suggest that compounds with similar structural features may exhibit anticancer properties. This compound could be explored as a lead compound in the development of new anticancer agents.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives similar to this compound:
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate | Tetrahydropyran ring | Antimicrobial |
| 4-Aminothiazole | Thiazole ring | Antimicrobial |
| 5-(Phenylethynyl)-1,3-thiazole | Thiazole with phenylethynyl group | Anticancer |
These findings indicate that the unique structural attributes of this compound may enhance its biological activity compared to simpler analogs .
Mechanism of Action
The mechanism of action of ethyl (2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways, receptors on cell surfaces, and proteins involved in signal transduction.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The thiazole-4-yl acetate scaffold is highly versatile, with modifications at the 2-amino position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:
Key Differences and Implications
Sulfonyl-containing derivatives (e.g., phenylsulfonyl, morpholinosulfonyl) exhibit higher polarity and hydrogen-bonding capacity, which may improve solubility but reduce bioavailability .
Synthetic Accessibility :
- The target compound’s synthesis involves multi-step protocols starting from hydrazide intermediates , whereas simpler analogues (e.g., phenyl-substituted thiazoles) are synthesized in fewer steps via direct cyclization .
- Sulfonamide derivatives require electrophilic sulfonylation reagents, which are less commonly reported in the evidence compared to carbonyl-based coupling .
Biological Activity Trends: While direct activity data for the target compound are unavailable, analogues with chlorinated pyrazole (e.g., ) or morpholinosulfonyl groups (e.g., ) are often explored for antimicrobial or enzyme-inhibitory properties. The 3-nitrophenylsulfonyl derivative may exhibit nitro group-mediated redox activity, a feature absent in the target compound.
Biological Activity
Ethyl (2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₁₈H₂₀N₂O₄S
Molecular Weight : 360.4 g/mol
CAS Number : 1401544-26-0
The compound features a thiazole ring and a tetrahydropyran moiety, which are known for their diverse biological activities. The unique combination of these structural elements may enhance its pharmacological properties compared to simpler analogs .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : The thiazole moiety is often associated with antimicrobial properties, making this compound a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be relevant in developing treatments for inflammatory diseases.
- Anticancer Properties : Research indicates that derivatives of thiazole and similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated IC50 values less than 30 µM against multiple cancer types .
Synthesis and Testing
The synthesis of this compound can be achieved through multi-component reactions involving ethyl acetoacetate and various reagents. These reactions lead to the formation of thiazole derivatives that are then tested for biological activity.
In a study evaluating the anti-proliferative activities of synthesized compounds:
- Several derivatives exhibited significant cytotoxicity against cancer cell lines such as A549, HT-29, and MKN-45.
- Compounds were tested using the MTT assay, with results indicating strong inhibitory effects on cell proliferation .
Table of Biological Activity Results
| Compound | Cell Line Tested | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| Compound A | A549 | 25 | Anticancer |
| Compound B | HT-29 | 20 | Anticancer |
| Compound C | MKN-45 | 15 | Anticancer |
| Ethyl (target compound) | U87MG | <30 | Anticancer |
The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors involved in disease pathways. Molecular docking studies could provide insights into its binding affinity to these targets, potentially elucidating its therapeutic mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
